2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

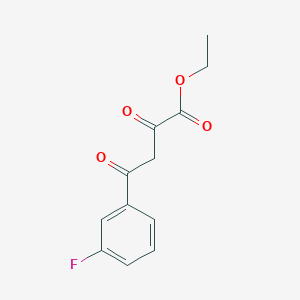

2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene , also known by its chemical formula C18H17Cl3O2 , is a compound with a molecular weight of 336.15 g/mol . It belongs to the class of organic compounds known as benzaldehydes .

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde (a precursor) with trichlorobenzene under appropriate conditions. The benzyl groups are subsequently removed to yield the desired product .

Molecular Structure Analysis

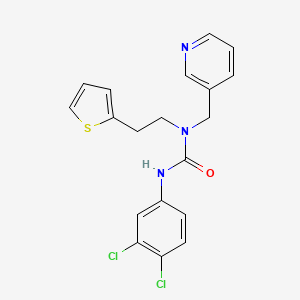

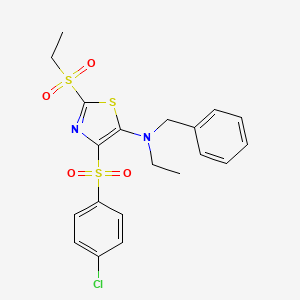

The molecular structure of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene consists of a trichlorobenzene core with two benzyloxy (C6H5CH2O) substituents attached at the 2 and 4 positions. The chlorine atoms are positioned at the 1, 3, and 5 positions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and oxidative processes. For instance, it can undergo deprotection of the benzyloxy groups to yield the corresponding trichlorobenzene derivative .

Scientific Research Applications

HSP90 Inhibition

The molecular chaperone HSP90 plays a crucial role in cancer development. In a study by Yang et al., chemical modification of a related compound led to the discovery of novel HSP90 N-terminal inhibitors, including 2,4-bis(benzyloxy)-5-arylpyrimidines . These inhibitors showed affinity for the HSP90a N-terminus and induced degradation of client proteins like AKT and ERK.

Chemical Synthesis and Modification

Researchers have explored synthetic routes to prepare 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene and its derivatives. For example, benzyl 2,4-bis(benzyloxy)benzoate was synthesized through a reaction involving NaOH and methanol . Such studies contribute to our understanding of chemical reactivity and compound design.

properties

IUPAC Name |

1,3,5-trichloro-2,4-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3O2/c21-16-11-17(22)20(25-13-15-9-5-2-6-10-15)18(23)19(16)24-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIRSSZHGWNWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2Cl)Cl)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)

![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)

![N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2973612.png)